molecular formula C12H9P B14694516 9b-Phosphaphenalene CAS No. 25043-12-3

9b-Phosphaphenalene

Cat. No.: B14694516
CAS No.: 25043-12-3
M. Wt: 184.17 g/mol
InChI Key: WUQJAIJKIZBETK-UHFFFAOYSA-N
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Description

9b-Phosphaphenalene is a heterocyclic compound featuring a phosphorus atom integrated into a phenalene backbone. Its synthesis typically involves Wittig olefination starting from intermediate 8b, followed by purification via column chromatography using petroleum ether/ethyl acetate (5:1) as eluents . Structural confirmation is achieved through NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS), with additional data on molecular descriptors and drug-likeness parameters available in supplementary resources .

Properties

CAS No.

25043-12-3

Molecular Formula

C12H9P

Molecular Weight

184.17 g/mol

IUPAC Name

13-phosphatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene

InChI

InChI=1S/C12H9P/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-9H

InChI Key

WUQJAIJKIZBETK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=CC3=CC=CC(=C1)P23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9b-Phosphaphenalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phosphorus-containing precursor with a suitable aromatic compound to form the heterocyclic ring . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the phosphaphenalene structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 9b-Phosphaphenalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

9b-Phosphaphenalene belongs to a family of phenalene derivatives where the heteroatom varies. Key analogues include:

Table 1: Structural Comparison of Phenalene Derivatives

Compound Heteroatom Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound Phosphorus Not explicitly stated* Phosphorus-integrated phenalene
Dodecahydro-9b-bora-9bH-phenalene Boron C₁₂H₂₁B 176.11 Fully hydrogenated boron-phenalene
4-[(4-Oxocinnolin-1(4H)-yl)sulfonyl]phenyl pivalate (9a) Sulfur Sulfonamide, pivalate ester

Physicochemical Properties and Drug-Likeness

Table 2: Comparative Physicochemical Data

Property This compound Dodecahydro-9b-bora-9bH-phenalene Sulfonamide 9a
LogP (Lipophilicity) Data from molecular descriptors* Higher due to sulfonamide
Molecular Polarizability Lower (non-polar, fully saturated) High (polar sulfonyl group)
Drug-Likeness Score Computed parameters available Likely reduced due to bulkier substituents

* includes calculated molecular descriptors for 9b, such as LogP and topological polar surface area (TPSA), critical for predicting membrane permeability and bioavailability.

Stereochemical Considerations

This compound derivatives, such as 10a and 10b, exhibit stereoisomerism (cis/trans) when modified with BH₃-THF. These isomers are characterized by distinct NMR chemical shifts and spatial arrangements, impacting their biological activity and interaction with targets . In contrast, the boron analogue’s fully hydrogenated structure minimizes stereochemical complexity .

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